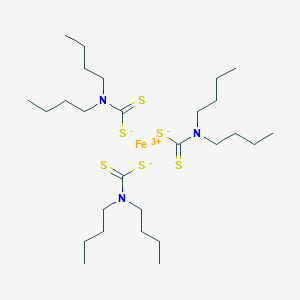
N,N-dibutylcarbamodithioate; iron(3+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(dibutyldithiocarbamato-S,S’)iron: is a coordination complex with the chemical formula C27H54FeN3S6 and a molecular weight of 668.986 g/mol . This compound is known for its unique structure, where an iron (III) ion is coordinated by three dibutyldithiocarbamate ligands. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Tris(dibutyldithiocarbamato-S,S’)iron can be synthesized through a reaction between iron (III) salts and dibutyldithiocarbamate ligands. The typical reaction involves mixing an aqueous solution of iron (III) chloride with an aqueous solution of sodium dibutyldithiocarbamate. The reaction is usually carried out at room temperature, and the product precipitates out as a solid, which can be filtered and purified .
Industrial Production Methods: While specific industrial production methods for tris(dibutyldithiocarbamato-S,S’)iron are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and purification techniques, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Tris(dibutyldithiocarbamato-S,S’)iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron (IV) derivatives.
Reduction: It can be reduced to lower oxidation states of iron.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric oxide and other mild oxidants.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using different dithiocarbamate ligands or other coordinating ligands.
Major Products:
Oxidation: Formation of iron (IV) complexes.
Reduction: Formation of iron (II) or iron (I) complexes.
Substitution: Formation of new coordination complexes with different ligands.
科学的研究の応用
Tris(dibutyldithiocarbamato-S,S’)iron has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of tris(dibutyldithiocarbamato-S,S’)iron involves its ability to coordinate with various molecular targets. The dithiocarbamate ligands provide strong binding to the iron center, allowing the complex to interact with other molecules. This interaction can lead to changes in the oxidation state of iron, facilitating various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial applications .
類似化合物との比較
Iron tris(diethyldithiocarbamate): This compound has similar dithiocarbamate ligands but with ethyl groups instead of butyl groups.
Iron tris(dimethyldithiocarbamate): Another related compound with methyl groups on the dithiocarbamate ligands.
Uniqueness: Tris(dibutyldithiocarbamato-S,S’)iron is unique due to the presence of butyl groups on the dithiocarbamate ligands, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from other iron dithiocarbamate complexes and suitable for specific applications where these properties are advantageous .
特性
CAS番号 |
14526-32-0 |
|---|---|
分子式 |
C27H54FeN3S6 |
分子量 |
669 g/mol |
IUPAC名 |
N,N-dibutylcarbamodithioate;iron(3+) |
InChI |
InChI=1S/3C9H19NS2.Fe/c3*1-3-5-7-10(9(11)12)8-6-4-2;/h3*3-8H2,1-2H3,(H,11,12);/q;;;+3/p-3 |
InChIキー |
QGVNKIAXCPDWKJ-UHFFFAOYSA-K |
SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Fe+3] |
正規SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Fe+3] |
Key on ui other cas no. |
14526-32-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















